![molecular formula C7H14N2O B15310938 2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
2-Oxa-5,8-diazaspiro[3.6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-5,8-diazaspiro[36]decane is a heterocyclic compound characterized by a spiro structure, which includes oxygen and nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.6]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is convenient and uses commercially available reagents, making it accessible for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions suggests that industrial production could be feasible with appropriate optimization.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-5,8-diazaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spiro structure.
Aplicaciones Científicas De Investigación
2-Oxa-5,8-diazaspiro[3.6]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for exploring biological activity and potential therapeutic applications.
Medicine: Research into its medicinal properties includes investigating its potential as a drug candidate for various diseases.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and industrial processes.
Mecanismo De Acción
The mechanism by which 2-Oxa-5,8-diazaspiro[3.6]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but different ring sizes and functional groups.
1,3,8-Triazaspiro[4.5]decane-2,4-diones: Compounds with additional nitrogen atoms and different functional groups, used in medicinal chemistry.
Uniqueness
2-Oxa-5,8-diazaspiro[3.6]decane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-oxa-5,8-diazaspiro[3.6]decane |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-4-9-7(1)5-10-6-7/h8-9H,1-6H2 |
Clave InChI |
TZFKZSKBUAMOIV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNC12COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


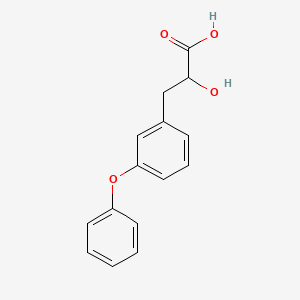
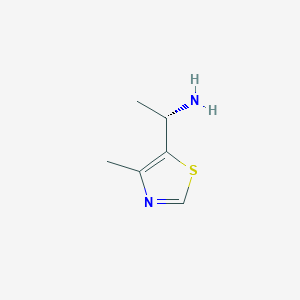
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
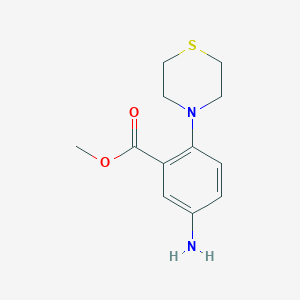
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
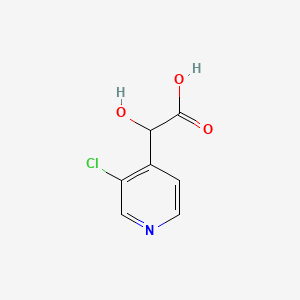
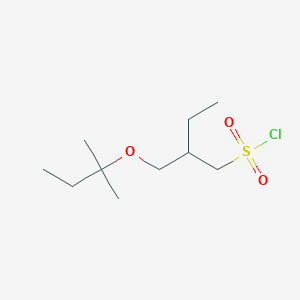

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)


![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
